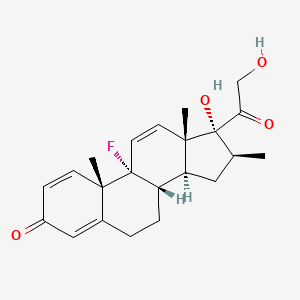
11,12-Dehydroxy-Betamethasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-Dehydroxy-Betamethasone is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The structural modifications in this compound enhance its pharmacological profile, making it a valuable compound in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dehydroxy-Betamethasone typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Selective reduction of double bonds.
Substitution: Introduction of fluorine atoms to enhance activity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Use of organic solvents: To facilitate reactions and purifications.
Temperature control: To maintain reaction kinetics.
Catalysts: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 11,12-Dehydroxy-Betamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents (e.g., fluorine gas).
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Saturated hydrocarbons.
Substitution products: Halogenated steroids.
Scientific Research Applications
11,12-Dehydroxy-Betamethasone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of 11,12-Dehydroxy-Betamethasone involves binding to glucocorticoid receptors, leading to:
Inhibition of inflammatory pathways: By suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.
Reduction of cytokine production: By inhibiting phospholipase A2 and decreasing the formation of arachidonic acid derivatives.
Promotion of anti-inflammatory genes: Such as interleukin-10
Comparison with Similar Compounds
Betamethasone: The parent compound with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different structure.
Prednisone: A commonly used corticosteroid with a different pharmacokinetic profile.
Uniqueness: 11,12-Dehydroxy-Betamethasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to other glucocorticoids .
Properties
Molecular Formula |
C22H27FO4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27FO4/c1-13-10-17-16-5-4-14-11-15(25)6-7-19(14,2)21(16,23)9-8-20(17,3)22(13,27)18(26)12-24/h6-9,11,13,16-17,24,27H,4-5,10,12H2,1-3H3/t13-,16-,17-,19-,20-,21+,22-/m0/s1 |
InChI Key |
OETCKCTXJGBGQR-IVSIGIPOSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C=C[C@@]2([C@]1(C(=O)CO)O)C)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C=CC2(C1(C(=O)CO)O)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
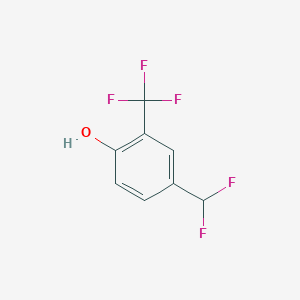
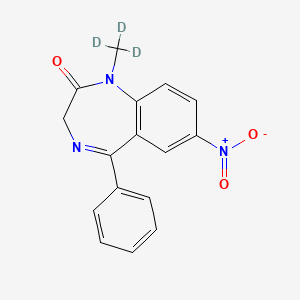
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
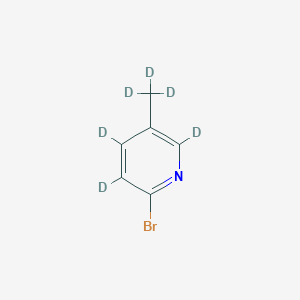

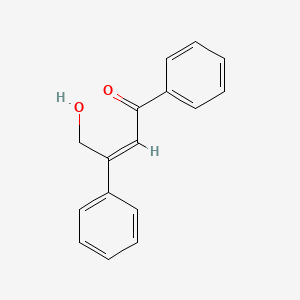
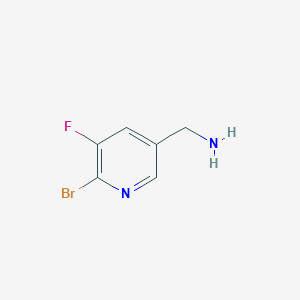
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)

